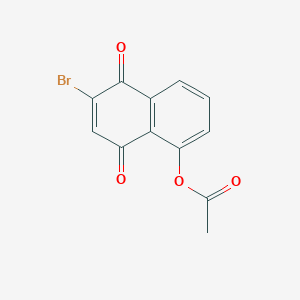

1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo-

Vue d'ensemble

Description

1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- is a brominated derivative of 1,4-naphthoquinone This compound is characterized by the presence of an acetyloxy group at the 5-position and a bromine atom at the 2-position on the naphthalenedione core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- typically involves the bromination of 1,4-naphthoquinone followed by acetylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

After bromination, the resulting 2-bromo-1,4-naphthoquinone is subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is typically conducted under reflux conditions to obtain the desired 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo-.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Reduction Reactions: The naphthoquinone core can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.

Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ethanol, tetrahydrofuran), room temperature.

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane), room temperature.

Major Products Formed

Substitution: Substituted naphthoquinone derivatives.

Reduction: Hydroquinone derivatives.

Oxidation: Higher oxidation state naphthoquinone derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHBrO

- Molecular Weight : 295.08 g/mol

- CAS Number : 77189-69-6

- Structure : The compound features a naphthalene backbone with a bromo and an acetyloxy substituent, contributing to its reactivity and biological activity.

Medicinal Chemistry Applications

- Antimicrobial Activity :

-

Anticancer Potential :

- Research has highlighted the anticancer properties of naphthoquinone derivatives. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing oxidative stress and apoptosis . The compound's ability to generate reactive oxygen species plays a crucial role in its mechanism of action.

- Insecticidal Properties :

Biochemical Mechanisms

- Oxidative Stress Induction : The mechanism of action for many naphthoquinones involves the induction of oxidative stress in target cells. This leads to mitochondrial dysfunction and apoptosis in cancer cells and parasites .

- Enzyme Inhibition : Compounds similar to 1,4-naphthalenedione may inhibit specific enzymes involved in critical metabolic pathways, further supporting their potential as therapeutic agents.

Material Science Applications

-

Synthesis of Advanced Materials :

- The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to materials with desired properties for industrial applications.

-

Dyes and Pigments :

- Due to its chromophoric properties, 1,4-naphthalenedione derivatives are explored for use in dyes and pigments within various industries.

Case Studies

Mécanisme D'action

The mechanism of action of 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- involves its ability to interact with biological molecules and generate reactive oxygen species. This compound can undergo redox cycling, leading to the production of superoxide radicals and hydrogen peroxide. These reactive oxygen species can cause oxidative damage to cellular components, leading to cell death. Additionally, the compound can inhibit specific enzymes by forming covalent bonds with active site residues.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Naphthoquinone: The parent compound without the bromine and acetyloxy groups.

2-Bromo-1,4-naphthoquinone: Lacks the acetyloxy group.

5-Acetyloxy-1,4-naphthoquinone: Lacks the bromine atom.

Uniqueness

1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- is unique due to the presence of both the bromine atom and the acetyloxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets and enhances the compound’s potential as a versatile intermediate in organic synthesis.

Activité Biologique

1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo-, commonly referred to as a bromonaphthoquinone derivative, has garnered attention in recent years due to its potential biological activities. This compound is part of a larger class of naphthoquinones, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article aims to provide a comprehensive overview of the biological activity of 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo-, including relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- can be represented as follows:

- Chemical Formula : CHBrO

- Molecular Weight : 267.1 g/mol

Structural Characteristics

The presence of the bromine atom and the acetoxy group significantly influences the compound's reactivity and biological interactions. The naphthoquinone core is known for its electrophilic nature, which may contribute to its cytotoxic effects.

Anticancer Activity

1,4-Naphthalenedione derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several naphthoquinone derivatives against different cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). The findings revealed that:

- Cytotoxicity : The tested compounds demonstrated significant cytotoxicity compared to the positive control cisplatin.

- Mechanism : Apoptosis was confirmed as a key mechanism of action through morphological assessments using Hoechst staining.

The most potent compound in this study was found to be a derivative closely related to 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo-, highlighting its potential as an effective anticancer agent .

Antimicrobial Activity

Beyond anticancer properties, naphthoquinones have also shown promise in antimicrobial applications. Studies have reported that these compounds exhibit activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Naphthoquinone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- | E. coli | 32 µg/mL |

| 1,4-Naphthalenedione | S. aureus | 16 µg/mL |

| 5-Acetoxy-2-bromonaphthoquinone | C. albicans | 64 µg/mL |

The results indicate that the bromonaphthoquinone derivative possesses notable antibacterial activity against E. coli and S. aureus, suggesting its potential use in treating infections .

Antioxidant Properties

Naphthoquinones are also recognized for their antioxidant capabilities. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells.

The antioxidant activity is primarily due to the redox cycling capability of the naphthoquinone structure. This property allows the compound to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Propriétés

IUPAC Name |

(6-bromo-5,8-dioxonaphthalen-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO4/c1-6(14)17-10-4-2-3-7-11(10)9(15)5-8(13)12(7)16/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQAKZDHQJXULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=O)C=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358976 | |

| Record name | 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77189-69-6 | |

| Record name | 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.